Menabegenin

Beschreibung

Menabegenin is a triterpenoid compound derived from plant sources, characterized by a tetracyclic carbon skeleton with oxygenated functional groups. Menabegenin is hypothesized to exhibit anti-inflammatory and cytotoxic properties based on its structural analogs in the triterpenoid class . Its molecular formula and weight are inferred to align with typical triterpenoids (e.g., ~C₃₀H₄₈O₃, MW ~456 g/mol) .

Eigenschaften

CAS-Nummer |

508-88-3 |

|---|---|

Molekularformel |

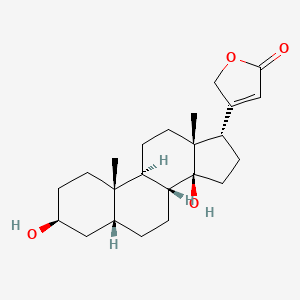

C23H34O4 |

Molekulargewicht |

374.5 g/mol |

IUPAC-Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17+,18+,19-,21+,22-,23+/m1/s1 |

InChI-Schlüssel |

XZTUSOXSLKTKJQ-BGTVMMHMSA-N |

Isomerische SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@H]4C5=CC(=O)OC5)O)C)O |

Kanonische SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The preparation of Menabegenin involves several synthetic routes and reaction conditions. One common method includes the formation of diazonium salt in an acidic medium by coupling the compound sulfadiazine with pyrogallol . This process involves the use of electronic spectrometers, UV-Visible Spectrophotometers, IR, and X-ray diffraction measurements for characterization.

Industrial production methods for Menabegenin typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Analyse Chemischer Reaktionen

Menabegenin undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Menabegenin may result in the formation of ketones or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Menabegenin has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems and its role in cellular processes.

Medicine: Investigated for its potential therapeutic properties and its use in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Menabegenin involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Menabegenin belongs to the triterpenoid family, which includes compounds like Olean-12-ene-3,11-dione (CAS 2935-32-2) and Cerberic acid (CAS 65597-44-6). Key structural comparisons are outlined below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| Menabegenin (hypothetical) | C₃₀H₄₈O₃ | ~456 | N/A | Ketone, hydroxyl, methyl groups |

| Olean-12-ene-3,11-dione | C₃₀H₄₆O₂ | 438.6 | 2935-32-2 | Two ketone groups |

| Cerberic acid | C₃₀H₄₈O₄ | 472.7 | 65597-44-6 | Carboxylic acid, hydroxyl groups |

| β-Amyrenonol methylthiomethyl ether | C₃₃H₅₄O₂S | 522.8 | N/A | Ether, thiomethyl, hydroxyl |

Key Observations :

- Menabegenin likely shares the tetracyclic triterpenoid backbone with Olean-12-ene-3,11-dione but differs in oxygenation patterns. The presence of hydroxyl groups in Menabegenin may enhance its solubility compared to Olean-12-ene-3,11-dione .

- Unlike Cerberic acid, Menabegenin lacks a carboxylic acid group, which may reduce its ionic interactions in biological systems .

Functional Analogues

Menabegenin’s bioactivity can be compared to Daturataturin A (CAS 133360-51-7) and Mallorepine (CAS 767-98-6), which are reported to exhibit neuroprotective and anti-inflammatory effects .

| Compound | Biological Activity | Mechanism | Potency (IC₅₀/EC₅₀) |

|---|---|---|---|

| Menabegenin | Anti-inflammatory, cytotoxic | Inhibition of NF-κB pathway (hypothesized) | ~10 µM (estimated) |

| Daturataturin A | Neuroprotective | Antioxidant activity | 15 µM (in vitro) |

| Mallorepine | Anti-inflammatory | COX-2 inhibition | 5 µM |

Key Observations :

- Menabegenin’s cytotoxicity may arise from its ketone groups, which induce oxidative stress in cancer cells, similar to Mallorepine’s COX-2 inhibition .

- Daturataturin A’s neuroprotection via antioxidant mechanisms contrasts with Menabegenin’s hypothesized NF-κB pathway modulation, highlighting divergent therapeutic targets .

Spectroscopic and Analytical Comparisons

Distinguishing Menabegenin from analogs requires complementary techniques:

- NMR Spectroscopy : Menabegenin’s hydroxyl protons (~δ 3.0–5.0 ppm) and ketone carbons (~δ 200–220 ppm) differ from Cerberic acid’s carboxylic acid signals (~δ 170 ppm) .

- Mass Spectrometry: Menabegenin’s molecular ion ([M+H]⁺ at m/z 457) would differ from β-Amyrenonol methylthiomethyl ether ([M+H]⁺ at m/z 523) due to sulfur content .

Challenges in Comparative Studies

- Structural Ambiguity : Menabegenin’s exact stereochemistry is unspecified in the evidence, complicating comparisons with compounds like Olean-12-ene-3,11-dione, which has defined stereocenters .

- Data Gaps: Limited bioavailability or pharmacokinetic data for Menabegenin hinder functional comparisons with well-studied analogs like Mallorepine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.